N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

stereochemistry drug development quality control

N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (CAS 72926-23-9) is a heterocyclic small molecule belonging to the Δ2-1,3,4-thiadiazoline subclass, characterized by a partially saturated five-membered ring bearing geminal dimethyl substitution at the C5 position and acetamide moieties at both the C2 and N4 positions. The compound has a molecular weight of 215.28 g/mol, a calculated XLogP3-AA of 0.5, and a topological polar surface area of 87.1 Ų.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
CAS No. 72926-23-9
Cat. No. B12919033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
CAS72926-23-9
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN(C(S1)(C)C)C(=O)C
InChIInChI=1S/C8H13N3O2S/c1-5(12)9-7-10-11(6(2)13)8(3,4)14-7/h1-4H3,(H,9,10,12)
InChIKeyKIXDHPCWNUQYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide: Structural Identity and Baseline Profile for Selective Procurement


N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (CAS 72926-23-9) is a heterocyclic small molecule belonging to the Δ2-1,3,4-thiadiazoline subclass, characterized by a partially saturated five-membered ring bearing geminal dimethyl substitution at the C5 position and acetamide moieties at both the C2 and N4 positions [1]. The compound has a molecular weight of 215.28 g/mol, a calculated XLogP3-AA of 0.5, and a topological polar surface area of 87.1 Ų [2]. Its crystal structure has been solved in the monoclinic space group P2₁/c with Z = 8 [1]. This compound is structurally distinguished from the majority of 4,5-dihydro-1,3,4-thiadiazole derivatives, which typically bear aryl or alkyl-aryl substituents at C5, by its achiral, sterically compact gem-dimethyl motif.

Why Generic Thiadiazoline Substitution Fails: The Critical Role of C5 Substituents in Physicochemical and Biological Outcomes


The 4,5-dihydro-1,3,4-thiadiazole scaffold is widely exploited in medicinal chemistry and agrochemistry, but biological activity, physicochemical properties, and solid-state characteristics are exquisitely sensitive to the nature of the C5 substituent [1]. The closely related clinical-stage Eg5 inhibitor K858 (CAS 72926-24-0) bearing a 5-methyl-5-phenyl substitution exhibits potent antimitotic activity (Eg5 IC₅₀ = 1.3 µM), whereas the gem-dimethyl analog described here lacks any reported Eg5 inhibitory activity . Moreover, the C5 substitution pattern dramatically alters lipophilicity (XLogP3-AA: 0.5 vs. 1.6), molecular complexity, and crystal packing (Z' values) [1][2]. These quantifiable differences mean that 4,5-dihydro-1,3,4-thiadiazole derivatives cannot be treated as interchangeable commodities for structure-activity relationship (SAR) studies, assay development, or crystallographic investigations.

Product-Specific Quantitative Evidence: N-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide vs. Closest Analogs


Achiral Gem-Dimethyl Substitution Eliminates Stereochemical Complexity Relative to Racemic K858

The target compound bears a geminal dimethyl group at C5, rendering the molecule achiral with zero defined or undefined atom stereocenters [1]. In contrast, the closely related clinical-stage Eg5 inhibitor K858 (N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide; CAS 72926-24-0) possesses a chiral center at C5 and is supplied as a racemate with one undefined atom stereocenter [2]. This stereochemical distinction directly impacts procurement and development workflows.

stereochemistry drug development quality control

Reduced Lipophilicity (XLogP3-AA 0.5 vs. 1.6) Enhances Aqueous Solubility and Drug-Likeness Parameters Relative to K858

The calculated partition coefficient (XLogP3-AA) for the target compound is 0.5, which is 1.1 log units lower than that of the 5-methyl-5-phenyl analog K858 (XLogP3-AA = 1.6) [1][2]. This difference predicts approximately 12.6-fold higher aqueous solubility for the gem-dimethyl derivative, assuming ideal behavior, and places the target compound within a more favorable lipophilicity window for oral bioavailability and reduced promiscuous off-target binding [3].

lipophilicity ADME drug-likeness

Unusual Crystal Packing with Z = 8 Distinguishes the Compound from Typical Z = 2 or Z = 4 Thiadiazoline Congeners

Single-crystal X-ray diffraction analysis reveals that N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide crystallizes in the monoclinic space group P2₁/c with Z = 8, reflecting two independent molecules in the asymmetric unit (Z' = 2) [1]. This is an uncommon packing arrangement for this class of compounds; the majority of structurally characterized 1,3,4-thiadiazoline derivatives crystallize with Z = 4 (Z' = 1) or Z = 2 [2]. The larger asymmetric unit indicates distinct intermolecular hydrogen-bonding networks and conformational flexibility that may influence solid-state stability and dissolution behavior.

crystallography solid-state chemistry polymorph screening

Absence of Eg5 Inhibitory Activity Defines a Distinct Biological Selectivity Profile vs. K858 for Mitotic Kinesin Assay Development

K858 is a well-characterized ATP-uncompetitive Eg5 kinesin inhibitor with an IC₅₀ of 1.3 µM against Eg5 ATPase activity and a GI₅₀ of 0.98 µM in HCT116 colorectal carcinoma cells . No peer-reviewed study has reported Eg5 inhibitory activity or mitotic arrest phenotypes for N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, and its gem-dimethyl C5 substitution eliminates the aryl ring required for the key hydrophobic interaction with helix α2 and loop L5 of the Eg5 allosteric binding pocket as revealed by the Eg5–K858 co-crystal structure [1]. This structure-based inference suggests that the target compound is inactive against Eg5.

Eg5 kinesin mitosis negative control assay development

Simplified Molecular Scaffold with Reduced Complexity and Fewer Rotatable Bonds Facilitates SAR Derivatization vs. 5-Aryl Analogs

The target compound has a molecular complexity score of 312 and a single rotatable bond (the exocyclic N–C(O)CH₃ group), whereas the 5-methyl-5-phenyl analog K858 has a complexity of 418 and two rotatable bonds [1][2]. Additionally, the target compound is lighter (MW 215.28 vs. 277.34 g/mol), providing greater atom economy for fragment-based or scaffold-hopping approaches. These features position the gem-dimethyl analog as a minimal pharmacophore probe of the 4,5-dihydro-1,3,4-thiadiazole core.

medicinal chemistry SAR lead optimization scaffold hopping

Serendipitous Synthetic Origin Offers a Distinct One-Step Entry to the 5,5-Dimethylthiadiazoline Scaffold vs. Multi-Step Routes to 5-Aryl Analogs

The target compound was obtained in a single step via reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride, where cyclization and concomitant N-acetylation occurred preferentially over the anticipated thiosemicarbazide–Meldrum acid condensation pathway [1]. In contrast, the synthesis of 5-aryl analogs such as K858 and N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides typically requires a two-step sequence: (i) condensation of thiosemicarbazide with an aryl aldehyde or ketone to form a thiosemicarbazone intermediate, followed by (ii) acetic anhydride-mediated cyclization [2]. The direct, serendipitous formation of the gem-dimethyl derivative from a readily accessible ketone-derived thiosemicarbazone represents a more atom-economic and operationally simpler route.

synthetic chemistry heterocyclic synthesis process chemistry

Optimal Research and Industrial Application Scenarios for N-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide Based on Differentiated Evidence


Negative Control Compound for Eg5 Kinesin-Targeted Antimitotic Drug Discovery

In cell-based phenotypic screens and biochemical Eg5 ATPase assays, researchers require a structurally matched but pharmacologically inactive analog to control for Eg5-independent cytotoxicity. N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, lacking the C5 aryl ring essential for Eg5 allosteric pocket engagement, serves this purpose [1]. Its achiral nature eliminates confounding stereochemistry-dependent effects, and its lower lipophilicity (XLogP3-AA = 0.5) reduces the risk of non-specific membrane perturbation [2]. This compound is recommended for parallel testing alongside K858 and other Eg5 inhibitors to establish assay specificity in cancer cell lines including HCT116, A2780, and TE-1.

Minimal Pharmacophore Probe for Fragment-Based and Scaffold-Hopping Medicinal Chemistry Programs

With a molecular weight of only 215.28 g/mol, a complexity score of 312, and a single rotatable bond, this compound represents a fragment-like thiadiazoline core amenable to systematic SAR expansion [1]. Its gem-dimethyl substitution preserves the 4,5-dihydrothiadiazole ring system while eliminating confounding aryl π-stacking interactions, making it an ideal starting scaffold for fragment growing, merging, or linking strategies aimed at identifying novel biological targets beyond Eg5 [2]. The one-step synthetic accessibility further supports its use in high-throughput parallel synthesis of diverse thiadiazoline libraries.

Solid-State Reference Standard for Crystallographic Polymorph Screening and Formulation Development

The unusual crystal packing with Z = 8 (Z' = 2) distinguishes this compound from typical small-molecule pharmaceuticals that crystallize with Z' = 1 [1]. This property makes the compound a valuable reference standard for academic and industrial solid-state chemistry groups investigating conformational polymorphism, crystal structure prediction (CSP) validation, and the relationship between Z' > 1 structures and pharmaceutical processing behavior such as compaction and dissolution [2]. The monoclinic P2₁/c unit cell parameters (a = 8.1992, b = 21.7731, c = 7.8454 Å, β = 108.421°) are fully characterized and available for comparative studies.

Achiral Thiadiazoline Building Block for Process Chemistry and Scale-Up Optimization

The absence of a stereocenter eliminates the need for chiral chromatography, asymmetric synthesis, or enantiomeric purity monitoring, reducing analytical burden and cost of goods in multi-gram syntheses [1]. The one-step cyclization from 2-(propan-2-ylidene)hydrazinecarbothioamide and acetic anhydride is operationally straightforward and amenable to process intensification [2]. This compound is well-suited as a cost-effective thiadiazoline intermediate for further functionalization at the exocyclic acetamide groups or as a starting material for the synthesis of spirocyclic and fused heterocyclic systems.

Quote Request

Request a Quote for N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.